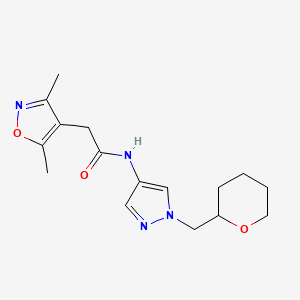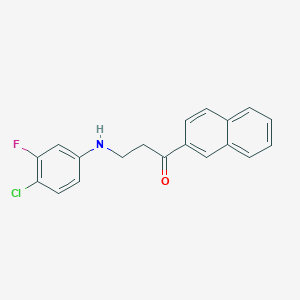
3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone, also known as Flupentixol, is a synthetic compound that is used as an antipsychotic medication to treat a wide range of psychiatric disorders. Flupentixol is a member of the thioxanthene class of antipsychotics and is structurally related to chlorpromazine. It is a potent dopamine antagonist and is thought to act primarily by blocking dopamine receptors in the brain. Flupentixol is used in the treatment of schizophrenia, bipolar disorder, and depression.
科学的研究の応用
Asymmetric Synthesis and Microbial Reductases
In the field of asymmetric synthesis, a study discusses the use of microbial reductases for synthesizing chiral intermediates such as 3-Chloro-1-phenyl-1-propanol, which could be relevant for the synthesis of compounds like 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone (Choi et al., 2010).
Kinetic Resolution in Drug Synthesis
Another study focuses on the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in synthesizing beta-adrenergic blocking agents. This process is crucial for producing optically pure forms of such compounds, which might be applicable in the synthesis of related compounds (Kapoor et al., 2003).
Fluorescent Amino Acids
Research on genetically encoding fluorescent amino acids such as dansylalanine in yeast, using an amber nonsense codon, opens up possibilities for studying protein structures and interactions. This technique can be potentially adapted for compounds like 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone to study protein dynamics (Summerer et al., 2006).
Antibacterial Agents Synthesis
A study on the synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids, which have applications as antibacterial agents, provides insights into the structure-activity relationships and the synthesis process of such compounds. This knowledge can be applied to the synthesis and understanding of the properties of 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone (Matsumoto et al., 1984).
Crystallographic Studies
The crystal structure of related organic compounds can provide insights into the structural properties and potential applications of 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone. This includes understanding intermolecular interactions and molecular frameworks (Abdel-Jalil et al., 2015).
Enantioselective Synthesis
The enantioselective synthesis of chloro alcohols, including compounds similar to 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone, is essential for producing pharmaceutically pure forms. Studies on lipase-catalyzed transesterification provide insights into this process (Raju et al., 1995).
Fluorinated Compounds in Organic Synthesis
Research on fluorinated compounds, such as fluoronaphthalene building blocks, is crucial for understanding the synthesis and applications of compounds with fluorine substitutions like 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone. These studies offer insights into regioselectivity and chemical reactions involving fluorinated compounds (Masson & Schlosser, 2005).
特性
IUPAC Name |
3-(4-chloro-3-fluoroanilino)-1-naphthalen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO/c20-17-8-7-16(12-18(17)21)22-10-9-19(23)15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11-12,22H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAJTOXUKKOVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)acetic acid](/img/structure/B2739630.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2739631.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide](/img/structure/B2739632.png)

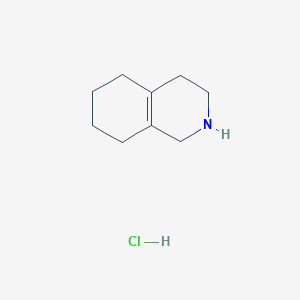
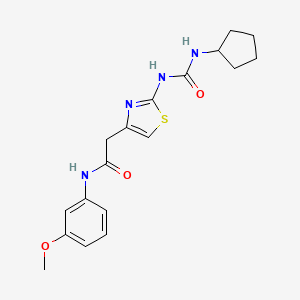
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2739641.png)
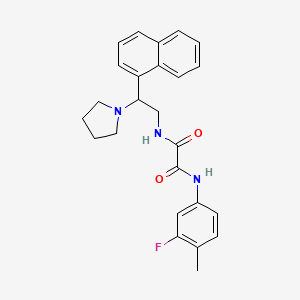
![4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2739644.png)
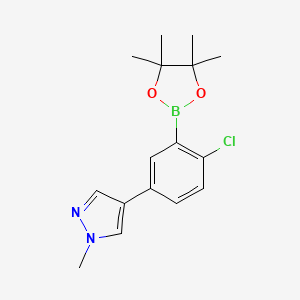
![5-methyl-3-[(4-nitrobenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2739647.png)
![(E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide](/img/structure/B2739649.png)
